2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a naphthalene ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.
Sulfanylation: The benzothiazole ring is then sulfanylated using an appropriate thiolating agent.
Condensation with Acetohydrazide: The sulfanylated benzothiazole is reacted with acetohydrazide under reflux conditions.
Schiff Base Formation: Finally, the product is condensed with 2-hydroxynaphthaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the hydrazide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of catalysts and solvents like dichloromethane or ethanol.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Enzyme Inhibition: Possible applications in enzyme inhibition studies.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its antimicrobial and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is not fully understood but is believed to involve:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to oxidative stress or cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
- 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to the presence of both benzothiazole and naphthalene rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various applications, from catalysis to drug development.
Properties
Molecular Formula |
C20H15N3O2S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H15N3O2S2/c24-17-10-9-13-5-1-2-6-14(13)15(17)11-21-23-19(25)12-26-20-22-16-7-3-4-8-18(16)27-20/h1-11,24H,12H2,(H,23,25)/b21-11+ |
InChI Key |
IBHCMUMMNZMREB-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CSC3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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